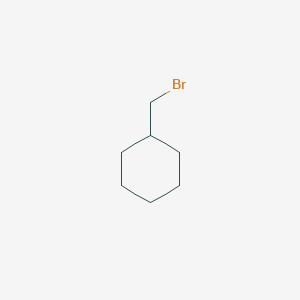

(Bromomethyl)cyclohexane

Description

Structure

3D Structure

Properties

IUPAC Name |

bromomethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br/c8-6-7-4-2-1-3-5-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWSLBWDFJMSFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180190 | |

| Record name | Cyclohexane, (bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2550-36-9 | |

| Record name | Cyclohexane, (bromomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, (bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (bromomethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (Bromomethyl)cyclohexane from Cyclohexanemethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of (bromomethyl)cyclohexane from cyclohexanemethanol (B47985). The document details two robust methods: direct bromination using phosphorus tribromide (PBr₃) and a two-step sequence involving tosylation followed by nucleophilic substitution with bromide. This guide is intended to equip researchers and professionals in drug development and organic synthesis with the necessary information to select and execute the most suitable method for their applications.

Introduction

This compound is a valuable building block in organic synthesis, frequently utilized in the pharmaceutical and agrochemical industries.[1] Its cyclohexyl moiety provides lipophilicity, while the reactive bromomethyl group allows for the facile introduction of the cyclohexylmethyl scaffold into various molecules. The synthesis of this compound from the readily available cyclohexanemethanol is a common and critical transformation. This guide will explore the experimental details, reaction mechanisms, and quantitative data associated with the most prevalent synthetic methodologies.

Method 1: Direct Bromination with Phosphorus Tribromide (PBr₃)

The reaction of cyclohexanemethanol with phosphorus tribromide is a direct and common method for the synthesis of this compound. This reaction proceeds via an SN2 mechanism, where the hydroxyl group is first converted into a good leaving group by reaction with PBr₃, followed by backside attack of a bromide ion.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| Cyclohexanemethanol | 1.4 kg | [1] |

| Toluene (B28343) (solvent) | 15.4 L (8.4 L + 7 L) | [1] |

| Pyridine | 969.8 g | [1] |

| Phosphorus tribromide | 1.66 kg | [1] |

| Reaction Conditions | ||

| Initial Temperature | 0 to 10 °C | [1] |

| Temperature during PBr₃ addition | < 5 °C | [1] |

| Reaction Time after addition | 10 hours | [1] |

| Reaction Temperature after addition | Room Temperature | [1] |

| Work-up and Purification | ||

| Quenching solution | 5% Sodium hydroxide (B78521) solution (~2.5 L) | [1] |

| Solid Sodium hydroxide | 1.85 kg | [1] |

| Extraction solvent | Toluene (2 x 4 L) | [1] |

| Drying agent | Anhydrous sodium sulfate | [1] |

| Purification method | Distillation under reduced pressure | [1] |

| Product Information | ||

| Crude product weight | 1.73 kg | [1] |

| Final product weight | 722.8 g | [1] |

| Purity (GC) | 97.5% | [1] |

| Yield | 33.3% | [1] |

| Spectroscopic Data (¹H NMR) | ||

| Solvent | CDCl₃ | [1] |

| Frequency | 400 MHz | [1] |

| Chemical Shifts (δ) | 3.82 (m, 1H), 1.79-1.53 (m, 6H), 1.13-0.90 (m, 6H) | [1] |

Experimental Protocol

-

Reaction Setup: To a 20 L four-neck flask, add 1.4 kg of cyclohexanemethanol, 8.4 L of toluene, and 969.8 g of pyridine.[1]

-

Cooling: Cool the reaction mixture to a temperature between 0 and 10 °C.[1]

-

Reagent Addition: Slowly add a solution of 1.66 kg of phosphorus tribromide in 7 L of toluene to the reaction mixture. The rate of addition should be controlled to maintain the internal temperature below 5 °C. This process should take approximately 1 hour.[1]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 10 hours.[1]

-

Work-up: Cool the reaction mixture to below 20 °C. Slowly add approximately 2.5 L of a 5% aqueous sodium hydroxide solution, followed by the addition of 1.85 kg of solid sodium hydroxide.[1]

-

Extraction: Perform a liquid-liquid separation. Extract the aqueous phase twice with 4 L of toluene each time.[1]

-

Washing and Drying: Combine the organic phases and wash with saturated brine. Dry the organic phase over anhydrous sodium sulfate.[1]

-

Purification: Concentrate the dried organic phase to obtain the crude product. Purify the crude product by distillation under reduced pressure to yield this compound.[1]

Reaction Pathway Diagram

References

An In-depth Technical Guide to (Bromomethyl)cyclohexane: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Bromomethyl)cyclohexane, also known as cyclohexylmethyl bromide, is a versatile halogenated hydrocarbon that serves as a crucial building block in organic synthesis. Its unique combination of a reactive bromomethyl group and a lipophilic cyclohexyl moiety makes it a valuable intermediate in the preparation of a wide range of organic compounds, particularly in the fields of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications in drug discovery and development.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid with a slight aromatic or irritating odor.[1] It is a flammable liquid and should be handled with appropriate safety precautions.[2] A summary of its key physical and chemical properties is presented in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃Br | [2][3] |

| Molecular Weight | 177.08 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow liquid | [1][5][6] |

| Odor | Slight aromatic or irritating odor | [1][6] |

| Density | 1.269 g/mL at 25 °C | [2][5][7][8] |

| Boiling Point | 159-160 °C at 760 mmHg76-77 °C at 26 mmHg94 °C at 38 mmHg99-100 °C at 40 mmHg | [1][2][5][7][8][9][3] |

| Melting Point | Approximately -60 °C | [1] |

| Flash Point | 57 °C (135 °F) | [2][5][10] |

| Refractive Index (n²⁰/D) | 1.492 - 1.494 | [2][5][7][11] |

Solubility and Stability

| Property | Description | Source(s) |

| Solubility in Water | Insoluble | [1][2][5][6] |

| Solubility in Organic Solvents | Soluble in alcohols, ethers, benzene, chloroform, and ethyl acetate. | [1][2][5][6] |

| Stability | Stable at room temperature. Sensitive to ultraviolet light and heat, which may cause decomposition and the release of hydrogen bromide (HBr). Incompatible with strong bases and strong oxidizing agents. | [1][2][3] |

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the presence of the bromomethyl group. The bromine atom is an excellent leaving group, making the molecule highly susceptible to nucleophilic substitution reactions (both SN1 and SN2 mechanisms).[1][5] This reactivity allows for the facile introduction of the cyclohexylmethyl moiety into various molecular scaffolds.

Key Reactions of this compound

This compound undergoes a variety of transformations, making it a versatile intermediate in organic synthesis. The following diagram illustrates some of its key reactions.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound Carbon-13 Full Spectrum [wiredchemist.com]

- 5. benchchem.com [benchchem.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. spectrabase.com [spectrabase.com]

- 8. asidmf.com [asidmf.com]

- 9. The Williamson Ether Synthesis [cs.gordon.edu]

- 10. cactus.utahtech.edu [cactus.utahtech.edu]

- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]

(Bromomethyl)cyclohexane CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (Bromomethyl)cyclohexane, a key intermediate in organic synthesis. It covers its chemical identity, molecular structure, physicochemical properties, detailed experimental protocols for its synthesis and purification, and analytical characterization methods.

Chemical Identity and Molecular Structure

This compound, also known as cyclohexylmethyl bromide, is a cycloaliphatic alkyl halide. It is a valuable building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

CAS Number: 2550-36-9[1]

Molecular Formula: C₇H₁₃Br

Molecular Structure: The molecule consists of a cyclohexane (B81311) ring bonded to a bromomethyl group (-CH₂Br). The cyclohexane ring typically exists in a stable chair conformation.

Synonyms: Cyclohexylmethyl bromide[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 177.08 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.269 g/mL at 25 °C | |

| Boiling Point | 76-77 °C at 26 mmHg | |

| Refractive Index | n20/D 1.492 | |

| Solubility | Soluble in common organic solvents such as toluene (B28343), chloroform, and ethyl acetate. Insoluble in water. |

Experimental Protocols

Synthesis of this compound from Cyclohexylmethanol

A common and effective method for the synthesis of this compound is the bromination of cyclohexylmethanol using phosphorus tribromide (PBr₃).

Reaction Scheme:

3 C₆H₁₁CH₂OH + PBr₃ → 3 C₆H₁₁CH₂Br + H₃PO₃

Materials and Equipment:

-

Cyclohexylmethanol

-

Phosphorus tribromide (PBr₃)

-

Pyridine

-

Toluene

-

5% Sodium hydroxide (B78521) solution

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Four-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, thermometer, and nitrogen inlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a 20 L four-neck flask, add 1.4 kg of cyclohexylmethanol, 8.4 L of toluene, and 969.8 g of pyridine.[1]

-

Cool the reaction mixture to 0-10 °C using an ice bath.[1]

-

Slowly add a solution of 1.66 kg of phosphorus tribromide in 7 L of toluene through the dropping funnel, maintaining the reaction temperature below 5 °C. The addition should take approximately 1 hour.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 10 hours.[1]

-

Cool the mixture to below 20 °C and slowly add approximately 2.5 L of 5% sodium hydroxide solution to quench the reaction.[1]

-

Perform a liquid-liquid extraction. Separate the organic layer and extract the aqueous layer twice with 4 L of toluene.[1]

-

Combine the organic layers and wash with saturated brine.[1]

-

Dry the organic phase over anhydrous sodium sulfate.[1]

-

Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product.[1]

Purification by Vacuum Distillation

The crude this compound can be purified by distillation under reduced pressure to yield a product with high purity.[1]

Procedure:

-

Set up a vacuum distillation apparatus.

-

Transfer the crude product to the distillation flask.

-

Heat the flask gently and collect the fraction that distills at 76-77 °C at a pressure of 26 mmHg.

-

The purified product should be a colorless liquid. A yield of approximately 33.3% with a purity of 97.5% can be expected.[1]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the different protons in the molecule. The characteristic signal for the bromomethyl protons (-CH₂Br) is a doublet around 3.2-3.4 ppm. The protons on the cyclohexane ring will appear as a series of multiplets in the upfield region (approximately 0.9-1.9 ppm). A multiplet corresponding to the methine proton adjacent to the bromomethyl group is also expected.[1]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom. The carbon of the bromomethyl group is expected to appear around 40-45 ppm. The carbons of the cyclohexane ring will resonate in the range of 25-40 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of this compound and to confirm its molecular weight and fragmentation pattern.

-

Gas Chromatography: Using a standard non-polar column (e.g., DB-5MS), this compound will have a specific retention time that can be used for its identification and quantification. The retention index is reported to be 1100.[2]

-

Mass Spectrometry: The electron ionization (EI) mass spectrum will show the molecular ion peak (M⁺) at m/z 176 and 178 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. Common fragmentation patterns include the loss of the bromine atom to give a peak at m/z 97 (M-Br)⁺, which is often the base peak. Other fragments corresponding to the cyclohexane ring are also observed.[2]

Signaling Pathways and Experimental Workflows

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

References

Spectroscopic Data Analysis of (Bromomethyl)cyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for (bromomethyl)cyclohexane, a key building block in organic synthesis and drug discovery. This document details the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and data presented in a clear, tabular format for ease of reference and comparison.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.25 | Doublet | 2H | -CH₂Br |

| ~1.85 - 1.60 | Multiplet | 6H | Cyclohexyl -CH₂- (axial & equatorial) and -CH- |

| ~1.30 - 1.10 | Multiplet | 5H | Cyclohexyl -CH₂- (axial & equatorial) |

Solvent: CDCl₃. Instrument: Varian A-60D. Reference: TMS (δ 0.00). The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.[1][2][3]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | DEPT-135 | Assignment |

| ~40.5 | CH₂ | -CH₂Br |

| ~38.0 | CH | -CH- |

| ~31.0 | CH₂ | Cyclohexyl -CH₂- |

| ~26.5 | CH₂ | Cyclohexyl -CH₂- |

| ~25.8 | CH₂ | Cyclohexyl -CH₂- |

Solvent: CDCl₃. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment helps in distinguishing between CH, CH₂, and CH₃ groups.[1][4][5][6]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2925 - 2850 | Strong | C-H stretch (alkane) |

| 1450 | Medium | CH₂ bend (scissoring) |

| ~680 | Strong | C-Br stretch |

Sample preparation: Neat, as a thin film between salt plates (capillary cell) or using an ATR-IR setup.[1][7]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 176/178 | Moderate | [M]⁺ (Molecular ion peak, bromine isotopes ⁷⁹Br/⁸¹Br in ~1:1 ratio) |

| 97 | High | [M - Br]⁺ (Loss of bromine radical) |

| 81 | Base Peak | [C₆H₉]⁺ (Cyclohexenyl cation) |

| 55 | High | [C₄H₇]⁺ |

Ionization method: Electron Ionization (EI) at 70 eV.[8]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.[9]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[9][10]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[9]

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[10][11]

-

The final volume in the NMR tube should be approximately 4-5 cm in height.[9][12]

-

Cap the NMR tube securely and wipe the exterior with a lint-free tissue to remove any contaminants.[9]

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done manually or automatically.[9]

-

Tune and match the probe for the specific nucleus being observed (¹H or ¹³C).[9]

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, pulse sequence, relaxation delay) and acquire the spectrum.[9]

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid Film):

-

Obtain two clean, dry salt plates (e.g., NaCl or KBr).[13]

-

Place one to two drops of liquid this compound onto the center of one salt plate.[13][14]

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[13]

-

Place the "sandwich" of salt plates into the spectrometer's sample holder.[13]

Data Acquisition (FTIR):

-

Ensure the sample compartment of the FTIR spectrometer is empty and clean.

-

Collect a background spectrum to account for atmospheric and instrumental interferences.[15]

-

Place the sample holder with the prepared salt plates into the sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

For a pure liquid sample like this compound, direct infusion or injection into a gas chromatograph (GC-MS) is common. For GC-MS, a dilute solution in a volatile solvent is prepared.

-

The sample is introduced into the ion source of the mass spectrometer, where it is vaporized.

-

In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[16] This causes the molecules to ionize and fragment in a reproducible manner.[16]

Mass Analysis and Detection:

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.[17]

-

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).[16]

-

The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z.[17]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. Cyclohexane, (bromomethyl)- | C7H13Br | CID 137636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound Proton [wiredchemist.com]

- 4. This compound Carbon-13 DEPT [wiredchemist.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. research.reading.ac.uk [research.reading.ac.uk]

- 11. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 12. publish.uwo.ca [publish.uwo.ca]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. scribd.com [scribd.com]

- 15. homework.study.com [homework.study.com]

- 16. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. quora.com [quora.com]

Understanding the reactivity of the bromomethyl group on a cyclohexane ring

An In-depth Technical Guide to the Reactivity of the Bromomethyl Group on a Cyclohexane (B81311) Ring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the bromomethyl group attached to a cyclohexane ring, a common structural motif in medicinal chemistry and organic synthesis. The document details the key reaction pathways, influencing factors, and relevant experimental considerations.

Introduction and Physicochemical Properties

(Bromomethyl)cyclohexane (Cyclohexylmethyl bromide) is a versatile reagent in organic synthesis, primarily utilized to introduce the cyclohexylmethyl moiety into various molecular scaffolds.[1][2] Its reactivity is governed by the presence of the bromomethyl group, which acts as a good leaving group in both nucleophilic substitution and elimination reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2550-36-9 |

| Molecular Formula | C₇H₁₃Br |

| Molecular Weight | 177.08 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 76-77 °C at 26 mmHg |

| Density | 1.269 g/mL at 25 °C |

| Solubility | Insoluble in water; soluble in organic solvents like chloroform (B151607) and ethyl acetate |

Conformational Analysis and its Impact on Reactivity

The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain. The bromomethyl group can occupy either an axial or an equatorial position. The equatorial conformation is generally more stable due to reduced steric hindrance. However, the conformational flexibility of the ring plays a crucial role in its reactivity, particularly in elimination reactions that have specific stereoelectronic requirements.

Caption: Conformational equilibrium of bromomethylcyclohexane.

Nucleophilic Substitution Reactions

The primary carbon of the bromomethyl group is susceptible to nucleophilic attack. The two main mechanisms are the S(_N)1 and S(_N)2 pathways.

S(_N)2 Mechanism

The S(_N)2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where the nucleophile attacks the carbon atom, and the bromide leaving group departs simultaneously. This mechanism is generally favored for primary alkyl halides like bromomethylcyclohexane due to minimal steric hindrance at the reaction center.

Caption: S(_N)2 reaction pathway for bromomethylcyclohexane.

S(_N)1 Mechanism

While less common for primary alkyl halides, the S(N)1 (Substitution Nucleophilic Unimolecular) mechanism can occur, particularly under solvolytic conditions with weakly basic nucleophiles. This two-step process involves the formation of a carbocation intermediate. The initial primary carbocation is highly unstable and prone to rearrangement to a more stable tertiary carbocation on the cyclohexane ring. This rearrangement leads to a mixture of products. The silver-assisted solvolysis of this compound in ethanol (B145695) is known to produce cycloheptene, indicating a carbocation rearrangement.

Caption: S(_N)1 reaction pathway with carbocation rearrangement.

Table 2: Factors Favoring S(_N)1 vs. S(_N)2 for this compound

| Factor | Favors S(_N)1 | Favors S(_N)2 |

| Substrate | Tertiary carbocation after rearrangement | Primary carbon (less steric hindrance) |

| Nucleophile | Weak, neutral (e.g., H₂O, ROH) | Strong, anionic (e.g., N₃⁻, CN⁻, RS⁻) |

| Solvent | Polar protic (e.g., ethanol, water) | Polar aprotic (e.g., acetone, DMF) |

| Leaving Group | Good leaving group (Br⁻ is good for both) | Good leaving group |

Elimination Reactions

Elimination reactions compete with substitution and lead to the formation of alkenes. The two primary mechanisms are E1 and E2.

E2 Mechanism

The E2 (Elimination Bimolecular) reaction is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond. For cyclohexane systems, the E2 mechanism has a strict stereoelectronic requirement: the proton to be removed and the leaving group must be in an anti-periplanar (diaxial) arrangement.

Caption: E2 reaction pathway.

The regioselectivity of the E2 reaction is influenced by the steric bulk of the base:

-

Zaitsev's Rule: With a strong, non-bulky base like sodium ethoxide (NaOEt), the more substituted (more stable) alkene is the major product.[3]

-

Hofmann's Rule: With a bulky base like potassium tert-butoxide (KOtBu), the less substituted (less sterically hindered) alkene is favored.[4]

E1 Mechanism

The E1 (Elimination Unimolecular) mechanism proceeds through the same carbocation intermediate as the S(_N)1 reaction. After the formation and potential rearrangement of the carbocation, a weak base (often the solvent) removes an adjacent proton to form the alkene. E1 reactions typically compete with S(_N)1 reactions and are favored by heat.

Quantitative Data Summary

Table 3: Representative Quantitative Data for an S(_N)2 Reaction [5]

| Parameter | Value | Conditions |

| Reactant Ratio | 1.5 equivalents of Sodium Azide (B81097) | To drive the reaction to completion. |

| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent. |

| Reaction Temperature | 60-70 °C | To overcome the activation energy barrier. |

| Reaction Time | 12-24 hours | Monitored by Thin Layer Chromatography (TLC). |

| Typical Yield | > 90% | With proper purification. |

Experimental Protocols

The following are generalized experimental protocols that can be adapted for reactions with this compound.

Protocol for S(_N)2 Reaction with Sodium Azide

This protocol is adapted from the synthesis of 1-azidooctane.[5]

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in DMF.

-

Add sodium azide (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by vacuum distillation.

Protocol for E2 Reaction with Potassium tert-Butoxide

This protocol is a general procedure for elimination reactions with a bulky base.[4]

Materials:

-

This compound

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous tert-butanol

-

Saturated aqueous ammonium (B1175870) chloride

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol.

-

Add this compound (1.0 equivalent) to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC or GC.

-

Cool the mixture to room temperature and quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.

-

Purify by distillation or column chromatography.

Logical Workflow for Predicting Reaction Outcome

The following diagram illustrates a logical workflow for predicting the major reaction pathway for an alkyl halide like this compound.

Caption: Decision workflow for reaction prediction.

References

The Synthetic Versatility of (Bromomethyl)cyclohexane: A Technical Guide to Key Chemical Reactions

(Bromomethyl)cyclohexane , a key cycloaliphatic building block, serves as a versatile intermediate in a wide array of chemical transformations. Its utility stems from the presence of a reactive bromomethyl group attached to a cyclohexane (B81311) ring, enabling facile introduction of the cyclohexylmethyl moiety into various molecular scaffolds. This technical guide provides an in-depth exploration of the core chemical reactions involving this compound, offering valuable insights for researchers, scientists, and professionals in drug development and organic synthesis.

This compound, also known as cyclohexylmethyl bromide, is a colorless to light yellow liquid.[1] It is insoluble in water but soluble in common organic solvents like chloroform (B151607) and ethyl acetate.[1][2] The key to its reactivity lies in the carbon-bromine bond, where bromine acts as a good leaving group, making the molecule susceptible to nucleophilic substitution and other transformations.[1]

Core Reactions and Mechanisms

This compound readily participates in several fundamental organic reactions, including nucleophilic substitution, elimination, and the formation of organometallic reagents. These reactions are pivotal in the synthesis of a diverse range of compounds, including pharmaceuticals, agrochemicals, and specialty materials.[1][2][3][4]

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of this compound chemistry. The reaction involves the displacement of the bromide ion by a nucleophile. Depending on the reaction conditions and the nature of the nucleophile, the substitution can proceed through either an S(N)1 or S(_N)2 mechanism.

-

S(_N)2 Mechanism: This is a single-step concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.[5] This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. For this compound, being a primary alkyl halide, the S(_N)2 pathway is generally preferred.[6]

-

S(N)1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate after the departure of the leaving group, which is then attacked by the nucleophile.[7] While less common for primary halides, rearrangement of the initial primary carbocation to a more stable secondary or tertiary carbocation can sometimes lead to S(_N)1 products. Solvolysis in a protic solvent like ethanol (B145695) can lead to a mixture of substitution and elimination products, sometimes involving carbocation rearrangements.

A variety of nucleophiles can be employed to synthesize different classes of compounds:

-

Ethers (Williamson Ether Synthesis): The reaction of this compound with an alkoxide or phenoxide ion is a classic example of the Williamson ether synthesis, proceeding via an S(_N)2 mechanism to form ethers.[6][8][9][10][11][12][13][14]

-

Esters: Carboxylate ions can act as nucleophiles to displace the bromide and form esters.[15][16][17]

-

Nitriles: The cyanide ion is an excellent nucleophile for S(N)2 reactions, leading to the formation of cyclohexylmethyl cyanide. This reaction is a valuable method for carbon chain extension.[18][19][20][21]

-

Amines: this compound can be alkylated with amines to produce secondary, tertiary, or quaternary ammonium (B1175870) salts.[1]

-

Azides: Sodium azide (B81097) is an effective nucleophile for introducing the azido (B1232118) group, which can be subsequently reduced to a primary amine.[22]

Elimination Reactions

Under certain conditions, particularly in the presence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form methylenecyclohexane.[23][24][25] The E2 mechanism is a concerted, one-step process where the base removes a proton from a carbon adjacent to the carbon bearing the leaving group, and the leaving group departs simultaneously to form a double bond.[23][24][25] The stereochemistry of the cyclohexane ring can influence the rate and outcome of the elimination reaction.[23][24]

Grignard Reagent Formation

This compound reacts with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, cyclohexylmethylmagnesium bromide.[26][27][28][29][30][31] This organometallic compound is a powerful nucleophile and a strong base, making it a valuable tool for forming new carbon-carbon bonds.[27] Grignard reagents readily react with a variety of electrophiles, including aldehydes, ketones, esters, and carbon dioxide.[27][29]

Quantitative Data Summary

The following tables summarize key quantitative data for various reactions involving this compound.

Table 1: Synthesis of this compound

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Cyclohexanemethanol (B47985) | PBr₃, Pyridine | Toluene (B28343) | 0 - 5 | 33.3 | 97.5 | [32] |

| Cyclohexylmethanol | p-Toluenesulfonyl chloride, NaBr, 15-crown-5 (B104581) | Toluene | 70 - 80 | 90.3 | 98 | [32] |

Table 2: Nucleophilic Substitution and Elimination Reactions

| Nucleophile/Base | Reagent(s) | Solvent | Temperature | Product | Mechanism | Reference |

| Methanol | CH₃OH | - | Room Temp | (Methoxymethyl)cyclohexane | S(N)1 | [7] |

| Alkoxide (e.g., Ethoxide) | NaOEt | Ethanol | Reflux | Cyclohexylmethyl ethyl ether | S(_N)2 | [6] |

| Cyanide | NaCN or KCN | Ethanol/DMSO | Heat/Reflux | Cyclohexylmethyl cyanide | S(_N)2 | [18] |

| Azide | NaN₃ | DMF | 80 - 90 °C | (Azidomethyl)cyclohexane | S(_N)2 | [30] |

| Potassium tert-butoxide | K-OtBu | THF | 0 °C to RT | Methylenecyclohexane | E2 | [30] |

Table 3: Grignard Reagent Formation and Reaction

| Electrophile | Reagents | Solvent | Temperature | Product | Yield (%) | Reference |

| - | Mg, I₂ (activator) | Anhydrous Diethyl Ether or THF | Reflux | Cyclohexylmethylmagnesium bromide | - | [26][30] |

| Benzaldehyde (B42025) | Cyclohexylmethylmagnesium bromide | Anhydrous THF | 0 °C to RT | 1-Cyclohexyl-2-phenylethanol | 60 - 85 | [26] |

Experimental Protocols

Synthesis of this compound from Cyclohexanemethanol

Method 1: Using Phosphorus Tribromide [32]

-

To a 20 L four-neck flask, add 1.4 kg of cyclohexanemethanol, 8.4 L of toluene, and 969.8 g of pyridine.

-

Cool the reaction mixture to 0 to 10 °C.

-

Slowly add a mixture of 1.66 kg of phosphorus tribromide with 7 L of toluene, maintaining the reaction temperature below 5 °C. The addition should take approximately 1 hour.

-

Allow the reaction to warm to room temperature and continue stirring for 10 hours.

-

Cool the mixture to below 20 °C and slowly add approximately 2.5 L of 5% sodium hydroxide (B78521) solution, followed by the addition of 1.85 kg of solid sodium hydroxide.

-

Perform a liquid-liquid separation and extract the aqueous phase twice with 4 L of toluene.

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Concentrate the dried organic phase to obtain the crude product.

-

Purify the crude product by distillation under reduced pressure to yield this compound.

Method 2: Two-Step Procedure via Tosylate Intermediate [32]

-

Add 200 g of cyclohexylmethanol and 222.6 g of sodium carbonate to 1 L of toluene.

-

Stir and cool the mixture to 10-20 °C.

-

At this temperature, add 515 g of p-toluenesulfonyl chloride (dissolved in 2 L of toluene) dropwise over 2.5 hours.

-

Increase the temperature to 30-35 °C and continue the esterification until the GC content of cyclohexanemethanol is below 3%.

-

Filter the reaction mixture to obtain the organic phase containing the tosylate intermediate.

-

Transfer the filtrate to a 5 L four-necked flask and add 344 g of sodium bromide and 10 g of 15-crown-5 catalyst while stirring at 20-35 °C.

-

Raise the temperature to 70-80 °C and incubate until the GC content of the intermediate is below 3.6%.

-

Cool to 40 °C, filter, and recover the organic phase.

-

Distill off the toluene and then distill the residue to obtain this compound.

Williamson Ether Synthesis: Synthesis of Cyclohexylmethyl Ethyl Ether

-

Prepare sodium ethoxide by carefully adding sodium metal to absolute ethanol under an inert atmosphere.

-

To the sodium ethoxide solution, add this compound dropwise with stirring.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench any unreacted sodium with a small amount of water or ethanol.

-

Remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent to obtain the crude ether.

-

Purify the product by distillation.

Synthesis of Cyclohexylmethyl Cyanide

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium cyanide in ethanol.[33]

-

Add this compound to the solution.

-

Heat the mixture under reflux, monitoring the reaction by TLC.[33]

-

Upon completion, cool the reaction mixture and filter to remove the sodium bromide precipitate.

-

Remove the ethanol by distillation.

-

Add water to the residue and extract the nitrile with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic extract with water and brine, and dry over a drying agent.

-

Remove the solvent and purify the resulting cyclohexylmethyl cyanide by distillation.

Grignard Reagent Formation and Reaction with Benzaldehyde

-

Set up a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (Nitrogen or Argon).[26]

-

Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask.[30]

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

Prepare a solution of this compound (1.0 eq) in anhydrous THF in the dropping funnel.

-

Add a small amount of the bromide solution to the magnesium to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing. Gentle warming may be necessary.[30]

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium is consumed. The resulting grey-black solution is the Grignard reagent.[26]

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the stirred Grignard solution.[30]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.[30]

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude alcohol.

-

Purify the product by flash column chromatography.[34]

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. asidmf.com [asidmf.com]

- 4. asidmf.com [asidmf.com]

- 5. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. homework.study.com [homework.study.com]

- 8. vanderbilt.edu [vanderbilt.edu]

- 9. Khan Academy [khanacademy.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 12. francis-press.com [francis-press.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. askthenerd.com [askthenerd.com]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. Ester synthesis by esterification [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. chemistry.mdma.ch [chemistry.mdma.ch]

- 19. m.youtube.com [m.youtube.com]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]

- 22. benchchem.com [benchchem.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. benchchem.com [benchchem.com]

- 27. web.mnstate.edu [web.mnstate.edu]

- 28. Grignard reagent - Wikipedia [en.wikipedia.org]

- 29. chemguide.co.uk [chemguide.co.uk]

- 30. benchchem.com [benchchem.com]

- 31. masterorganicchemistry.com [masterorganicchemistry.com]

- 32. Cyclohexylmethyl bromide synthesis - chemicalbook [chemicalbook.com]

- 33. chem.libretexts.org [chem.libretexts.org]

- 34. benchchem.com [benchchem.com]

(Bromomethyl)cyclohexane: A Versatile Precursor in Modern Organic Synthesis

(An In-depth Technical Guide)

Authored for: Researchers, Scientists, and Drug Development Professionals

(Bromomethyl)cyclohexane, a key alkyl halide, serves as a fundamental building block in the synthesis of a diverse array of organic molecules. Its utility stems from the presence of a reactive carbon-bromine bond, which allows for the facile introduction of the cyclohexylmethyl moiety into various molecular scaffolds. This guide provides a comprehensive overview of this compound's role as a precursor, detailing its synthesis, key reactions, and applications, with a focus on providing actionable experimental protocols and quantitative data for laboratory and industrial applications.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The compound is a clear, light yellow liquid under standard conditions.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₃Br | [1] |

| Molecular Weight | 177.08 g/mol | [1] |

| CAS Number | 2550-36-9 | [1] |

| Appearance | Clear light yellow liquid | [1] |

| Boiling Point | 76-77 °C @ 26 mmHg | [1] |

| Density | 1.269 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.492 | [1] |

| Flash Point | 57 °C | [1] |

| Solubility | Soluble in chloroform (B151607) and ethyl acetate; Insoluble in water. | [1] |

| Storage Conditions | Store under inert gas (nitrogen or argon) at 2-8 °C. | [1] |

Synthesis of this compound

This compound is typically synthesized from cyclohexanemethanol (B47985). Two common methods involve the use of phosphorus tribromide or a two-step process via a tosylate intermediate.

Experimental Protocols for Synthesis

Method 1: From Cyclohexanemethanol using Phosphorus Tribromide

This protocol describes the synthesis of this compound from cyclohexanemethanol using phosphorus tribromide.

-

Materials: Cyclohexanemethanol, Toluene (B28343), Pyridine, Phosphorus tribromide, 5% Sodium hydroxide (B78521) solution, Solid sodium hydroxide, Saturated brine, Anhydrous sodium sulfate.

-

Procedure:

-

To a 20 L four-neck flask, add 1.4 kg of cyclohexanemethanol, 8.4 L of toluene, and 969.8 g of pyridine.

-

Cool the reaction mixture to 0-10 °C.

-

Slowly add a mixture of 1.66 kg of phosphorus tribromide with 7 L of toluene, maintaining the reaction temperature below 5 °C. The addition should take approximately 1 hour.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 10 hours.

-

Cool the mixture to below 20 °C and slowly add approximately 2.5 L of 5% sodium hydroxide solution, followed by the addition of 1.85 kg of solid sodium hydroxide.

-

Perform a liquid-liquid separation and extract the aqueous phase twice with 4 L of toluene.

-

Combine the organic phases, wash with saturated brine, and dry with anhydrous sodium sulfate.

-

Concentrate the dried organic phase to obtain the crude product.

-

Purify the crude product by distillation under reduced pressure.

-

-

Yield and Purity: This method yields approximately 722.8 g (33.3% yield) of this compound with a purity of 97.5%.[1]

Method 2: Two-Step Synthesis via Tosylate Intermediate

This alternative method involves the formation of a tosylate intermediate followed by substitution with bromide.

-

Materials: Cyclohexylmethanol, Sodium carbonate, Toluene, p-Toluenesulfonyl chloride, Sodium bromide, 15-crown-5 (B104581) catalyst.

-

Procedure:

-

To 1 L of toluene, add 200 g of cyclohexylmethanol and 222.6 g of sodium carbonate. Stir and cool the mixture to 10-20 °C.

-

At this temperature, add a solution of 515 g of p-toluenesulfonyl chloride in 2 L of toluene dropwise over 2.5 hours.

-

Allow the esterification to proceed at approximately 35 °C until the cyclohexanemethanol content is ≤ 3% (monitored by GC).

-

Filter the reaction mixture to obtain the organic phase containing the tosylate intermediate.

-

Transfer the filtrate to a 5 L four-necked flask and add 344 g of sodium bromide and 10 g of 15-crown-5 catalyst while stirring at 20-35 °C.

-

Heat the mixture to 70-80 °C and maintain this temperature until the tosylate intermediate content is ≤ 3.6% (monitored by GC).

-

Cool to 40 °C and filter to recover the organic phase.

-

Distill off the toluene and then distill the residue to obtain the final product.

-

-

Yield and Purity: This method produces approximately 140.2 g (90.3% yield) of this compound with a GC purity of 98%.[1]

Core Reactions of this compound

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bonded to the bromine, making it an excellent substrate for nucleophilic substitution reactions.

Nucleophilic Substitution (SN2) Reactions

This compound readily undergoes SN2 reactions with a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. The primary nature of the alkyl halide favors the SN2 pathway.

General Reaction Scheme:

Caption: General SN2 reaction of this compound.

A summary of common nucleophilic substitution reactions is presented in the table below.

| Nucleophile | Product Class | Example Product |

| Hydroxide (OH⁻) | Alcohols | Cyclohexylmethanol |

| Alkoxide (RO⁻) | Ethers | Alkyl cyclohexylmethyl ether |

| Amine (RNH₂) | Amines | N-Alkyl-cyclohexanemethanamine |

| Azide (N₃⁻) | Azides | Azidomethylcyclohexane |

| Cyanide (CN⁻) | Nitriles | Cyclohexylacetonitrile |

| Thiolate (RS⁻) | Thioethers | Alkyl cyclohexylmethyl sulfide |

| Carbanion (R₃C⁻) | Alkanes | Substituted alkanes |

Grignard Reagent Formation

This compound can be converted into the corresponding Grignard reagent, cyclohexylmethylmagnesium bromide, by reaction with magnesium metal in an ethereal solvent. This organometallic intermediate is a powerful nucleophile and is widely used for the formation of new carbon-carbon bonds.

Experimental Protocol: Formation of Cyclohexylmethylmagnesium Bromide and Reaction with an Aldehyde

-

Materials: this compound, Magnesium turnings, Anhydrous diethyl ether or THF, Iodine crystal (for activation), Aldehyde (e.g., benzaldehyde), Saturated aqueous NH₄Cl solution.

-

Procedure (Grignard Formation):

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.1-1.5 equivalents) and a small crystal of iodine.

-

Add a small amount of anhydrous ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous ether.

-

Add a small amount of the bromide solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle refluxing. Gentle warming may be required.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes.

-

-

Procedure (Reaction with Aldehyde):

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of the aldehyde (1.0 equivalent) in anhydrous ether dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to obtain the crude alcohol product.

-

-

Expected Yield: 70-85% (dependent on the aldehyde used).

Williamson Ether Synthesis

The Williamson ether synthesis is a classic method for preparing ethers, and this compound is an excellent substrate for this reaction. It reacts with alkoxides to form cyclohexylmethyl ethers.

General Reaction Scheme:

Caption: Williamson ether synthesis with this compound.

Application in Multi-Step Synthesis: The Preparation of 1-Cyclohexylpiperazine (B93859)

This compound is a valuable precursor in the synthesis of pharmaceuticals and agrochemicals. A notable example is its use in the preparation of 1-cyclohexylpiperazine, a key intermediate in drug development. The following diagram illustrates a typical multi-step synthesis.

Caption: Multi-step synthesis of 1-Cyclohexylpiperazine.

Experimental Protocol: Synthesis of 1-Cyclohexylpiperazine

This protocol is adapted from a procedure for the synthesis of 1-cyclohexylpiperazine using cyclohexyl bromide and can be applied to this compound.

-

Step 1: Synthesis of 4-Boc-1-cyclohexylmethylpiperazine

-

Materials: this compound, 1-Boc-piperazine, Anhydrous acetonitrile, Potassium carbonate.

-

Procedure:

-

In a 50 L reaction kettle, add 4.8 kg (29.5 mol) of this compound, 30 kg of anhydrous acetonitrile, 5 kg (26.84 mol) of 1-Boc-piperazine, and 4.08 kg (29.5 mol) of potassium carbonate with stirring.

-

Slowly heat the mixture to reflux and maintain for 2 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and filter.

-

Concentrate the filtrate to dryness to obtain the intermediate.

-

-

Yield and Purity: Approximately 7.0 kg (96.6% yield) of a red oily substance with 98.5% purity by GC.[2]

-

-

Step 2: Synthesis of 1-Cyclohexylmethylpiperazine Hydrochloride

-

Materials: 4-Boc-1-cyclohexylmethylpiperazine, Absolute ethanol, Concentrated hydrochloric acid.

-

Procedure:

-

In a 50 L reactor, add 7 kg of the intermediate from Step 1, 26 kg of absolute ethanol, and 6.6 L of concentrated hydrochloric acid. Add the acid slowly as the reaction is exothermic and produces gas.

-

Gradually heat the mixture to reflux.

-

After the reaction is complete, evaporate the solvent.

-

The resulting solid is pulped with isopropanol (B130326) and filtered to give the hydrochloride salt.

-

-

-

Step 3: Preparation of 1-Cyclohexylpiperazine (Free Base)

-

Materials: 1-Cyclohexylmethylpiperazine hydrochloride, Pure water, 20% Sodium hydroxide solution, Dichloromethane (B109758), Anhydrous sodium sulfate.

-

Procedure:

-

In a 20 L reaction kettle, dissolve the hydrochloride salt from Step 2 in 6 kg of pure water.

-

Adjust the pH to 14 with 20% sodium hydroxide solution.

-

Extract the aqueous layer with 6 kg of dichloromethane, and then twice more with 2 kg portions of dichloromethane, maintaining the pH at 14.

-

Combine the dichloromethane layers and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure.

-

Purify the resulting product by distillation under reduced pressure.

-

-

Yield: Approximately 3.1 kg of an oily product.[3]

-

Conformational Considerations

The cyclohexane (B81311) ring in this compound and its derivatives exists predominantly in a chair conformation to minimize angle and torsional strain. The substituents can occupy either axial or equatorial positions, and the equilibrium between the two chair conformers is a critical factor in determining the reactivity and stereochemical outcome of reactions.

Caption: Chair conformations of this compound.

The equatorial conformation is generally more stable for the bromomethyl group to minimize 1,3-diaxial interactions. This conformational preference can influence the rate and regioselectivity of reactions, particularly elimination reactions.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. Store the compound under an inert atmosphere at 2-8 °C to ensure its stability.[1]

Conclusion

This compound is a highly versatile and valuable precursor in organic synthesis. Its reactivity in nucleophilic substitution and Grignard reactions allows for the efficient construction of a wide range of molecular architectures. The detailed protocols and quantitative data provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this important building block in their synthetic endeavors. A thorough understanding of its properties, reactions, and conformational behavior is key to unlocking its full potential in the synthesis of novel and complex molecules.

References

The Commercial Landscape and Purity of (Bromomethyl)cyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(Bromomethyl)cyclohexane, a key building block in organic synthesis, serves as a crucial intermediate in the development of pharmaceuticals and agrochemicals. Its utility lies in the reactive bromomethyl group attached to a stable cyclohexane (B81311) ring, allowing for the introduction of the cyclohexylmethyl moiety into a diverse range of molecular architectures. This technical guide provides an in-depth overview of the commercial availability and purity of this compound, complete with experimental protocols for its synthesis and analysis, to support researchers in their procurement and application of this versatile reagent.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The compound is typically offered in purities ranging from 97% to 99%, with the price varying accordingly. Researchers can procure this chemical in quantities ranging from grams to kilograms to meet both laboratory-scale and bulk synthesis needs.

Below is a summary of representative commercial offerings for this compound:

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 99% | 5 g, 25 g, 100 g |

| Thermo Scientific Chemicals | 98% | 5 g, 25 g |

| Tokyo Chemical Industry (TCI) | >97.0% (GC) | 25 g, 100 g, 500 g |

| Santa Cruz Biotechnology | 99% | Inquire for details |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the bromination of cyclohexanemethanol (B47985). Two effective protocols are detailed below.

Experimental Protocol 1: Bromination using Phosphorus Tribromide

This one-step method utilizes phosphorus tribromide in the presence of pyridine (B92270) to convert the primary alcohol to the corresponding bromide.

Materials:

-

Cyclohexanemethanol

-

Pyridine

-

Phosphorus tribromide (PBr₃)

-

5% Sodium hydroxide (B78521) (NaOH) solution

-

Solid Sodium hydroxide (NaOH)

-

Saturated brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a 20 L four-neck flask, add 1.4 kg of cyclohexanemethanol, 8.4 L of toluene, and 969.8 g of pyridine.

-

Cool the reaction mixture to 0-10 °C in an ice bath.

-

Slowly add a solution of 1.66 kg of phosphorus tribromide in 7 L of toluene, maintaining the reaction temperature below 5 °C. The addition should take approximately 1 hour.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 10 hours.

-

Cool the mixture to below 20 °C and slowly add approximately 2.5 L of 5% sodium hydroxide solution, followed by the addition of 1.85 kg of solid sodium hydroxide.

-

Perform a liquid-liquid extraction. Separate the aqueous layer and extract it twice with 4 L of toluene.

-

Combine the organic phases and wash with saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound. A reported yield for this method is approximately 33.3% with a purity of 97.5%.[1]

Experimental Protocol 2: Two-Step Synthesis via Tosylate Intermediate

This method proceeds through a tosylate intermediate, which is then converted to the bromide.

Step 1: Synthesis of Cyclohexylmethyl 4-methylbenzenesulfonate

-

In a suitable reaction vessel, dissolve 200 g of cyclohexanemethanol and 222.6 g of sodium carbonate in 1 L of toluene.

-

Cool the mixture to 10-20 °C with stirring.

-

Add a solution of 515 g of p-toluenesulfonyl chloride in 2 L of toluene dropwise over 2.5 hours, maintaining the temperature between 10-20 °C.

-

After the addition, raise the temperature to 30-35 °C and continue the reaction until the cyclohexanemethanol content is below 3% as monitored by Gas Chromatography (GC).

-

Filter the reaction mixture to remove solids and collect the organic phase containing the tosylate intermediate.

Step 2: Conversion to this compound

-

Transfer the filtrate from Step 1 to a 5 L four-necked flask equipped with a magnetic stirrer.

-

Add 344 g of sodium bromide and 10 g of 15-crown-5 (B104581) catalyst to the stirred solution at 20-35 °C.

-

Heat the mixture to 70-80 °C and maintain this temperature until the tosylate intermediate content is below 3.6% by GC.

-

Cool the reaction mixture to 40 °C and filter to remove solids.

-

Concentrate the filtrate by distilling off the toluene.

-

Purify the resulting crude product by distillation to obtain this compound. This method has been reported to yield the product with a purity of 98% and a yield of 90.3%.[1]

Purification

The primary method for purifying this compound is fractional distillation under reduced pressure . This technique is effective at separating the desired product from unreacted starting materials, byproducts, and residual solvents.

Quality Control and Purity Analysis

Ensuring the purity of this compound is critical for its successful application in synthesis. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal analytical techniques employed for this purpose.

Gas Chromatography (GC)

GC is a powerful tool for assessing the purity of volatile compounds like this compound. By analyzing the chromatogram, one can determine the percentage of the main component and identify the presence of any impurities.

General GC-FID Protocol:

-

Column: A non-polar or mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is generally suitable.

-

Sample Preparation: Prepare a solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Analysis: The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram, expressed as a percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of this compound and detecting impurities.

General ¹H NMR Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).

-

Analysis: Acquire the ¹H NMR spectrum.

-

Interpretation: The presence of unexpected signals may indicate impurities. The integration of signals can be used to quantify the level of impurities relative to the main product.

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃): The spectrum should show characteristic signals for the protons of the cyclohexyl ring and the bromomethyl group.

Expected ¹³C NMR Spectral Data: The spectrum will show distinct signals for the carbons of the cyclohexane ring and the bromomethyl carbon.

Common Impurities

Potential impurities in commercially available or synthesized this compound can arise from the starting materials or side reactions during synthesis. These may include:

-

Unreacted cyclohexanemethanol

-

Toluene (residual solvent)

-

Pyridine (if used in synthesis)

-

Over-brominated products

-

Elimination byproducts

Logical Workflow for Procurement and Use

The following diagram illustrates a logical workflow for researchers from procurement to application of this compound.

Synthesis Pathway

The synthesis of this compound from Cyclohexanemethanol can be visualized as follows.

References

An In-Depth Technical Guide to the Safe Handling of (Bromomethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (Bromomethyl)cyclohexane (CAS No: 2550-36-9), a versatile intermediate in organic synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Chemical and Physical Properties

This compound, also known as cyclohexylmethyl bromide, is a flammable and reactive alkyl halide.[1][2] Its physical and chemical characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃Br | [2] |

| Molecular Weight | 177.08 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [1][2][4] |

| Odor | Slight aromatic or irritating odor | [4] |

| Boiling Point | 159-160 °C (at 760 mmHg) 76-77 °C (at 26 mmHg) | [1][2][3][4] |

| Melting Point | Approx. -60 °C | [4] |

| Flash Point | 57 °C (134.6 °F) - closed cup | [2][3][5] |

| Density | 1.269 g/mL at 25 °C | [1][2][3] |

| Refractive Index | n20/D 1.492 | [1][2][3] |

| Solubility | Insoluble in water. Soluble in many organic solvents such as ethanol, ethers, benzene, chloroform, and ethyl acetate (B1210297). | [1][2][4] |

| Stability | Stable at room temperature under normal conditions. Sensitive to ultraviolet light and heat, which may cause decomposition and the release of hydrogen bromide (HBr). | [4][5] |

| Reactivity | The bromine atom is a good leaving group, making the molecule susceptible to nucleophilic substitution (SN1 and SN2) reactions.[1][4] It is incompatible with strong oxidizing agents and strong bases.[4][5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[6] It is a flammable liquid and can cause irritation to the skin, eyes, and respiratory system.[2][6]

-

GHS Pictograms: GHS02 (Flammable)

-

Signal Word: Warning

-

Potential Health Effects:

-

Inhalation: May cause respiratory irritation, drowsiness, and dizziness.[6] Inhalation of aerosols or mists may be damaging to health.[6]

-

Skin Contact: Causes skin irritation.[6] Prolonged contact and exposure to open cuts or abraded skin should be avoided.[6]

-

Eye Contact: Causes serious eye irritation.[6]

-

Ingestion: The material has not been classified as harmful by ingestion due to a lack of evidence. However, ingestion should always be avoided.[6]

-

-

Chronic Health Effects: Long-term exposure to respiratory irritants may lead to airway disease.[6] There is some evidence from animal testing that suggests exposure may result in toxic effects to an unborn baby.[6]

Handling and Storage Precautions

Proper handling and storage procedures are essential to minimize risks associated with this compound.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this chemical to determine the appropriate PPE.

| PPE Type | Specification | Rationale | Source(s) |

| Eye/Face Protection | Chemical safety goggles or a face shield (as per OSHA 29 CFR 1910.133 or European Standard EN166). | To protect against splashes and vapors that can cause serious eye irritation. | [5][8] |

| Skin Protection | Chemically resistant gloves (e.g., Neoprene, PVC). A PVC apron or a full protective suit may be required for large-scale operations or in case of severe exposure. | To prevent skin contact, which can cause irritation. | [6] |

| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge. | To prevent inhalation of vapors, which can cause respiratory irritation, dizziness, and other systemic effects. | [5][6][8] |

| Footwear | Safety footwear or safety gumboots (e.g., Rubber). | To protect against spills. | [6] |

Safe Handling Practices

-

Avoid all personal contact, including inhalation of vapors.[6]

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[5][6]

-

Use non-sparking tools and take precautionary measures against static discharge.[5][8]

-

Ground and bond containers when transferring material.[5][8]

-

Do not allow clothing wet with the material to stay in contact with skin.[6]

-

Prevent the concentration of vapors in hollows and sumps.[6]

-

Containers, even those that have been emptied, may contain explosive vapors. Do not cut, drill, grind, or weld on or near containers.[6]

Storage Conditions

-

Store in original containers in an approved flammable liquid storage area.[6]

-

Keep containers tightly closed in a cool, dry, and well-ventilated place.[5][6] Recommended storage temperature is 2-8°C under an inert gas (nitrogen or argon).[2]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[5][6]

-

Do not store in pits, depressions, basements, or areas where vapors may be trapped.[6]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell. | [5][6][8] |

| Skin Contact | Immediately remove all contaminated clothing, including footwear. Flush skin and hair with running water (and soap if available) for at least 15 minutes. Seek medical attention in case of irritation. | [5][6][8] |

| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [5][6][8] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and give a glass of water to drink. Get medical attention. | [5][6][8] |

Firefighting Measures

-

Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, carbon dioxide, or water spray.[5][6] Water mist may be used to cool closed containers.[5]

-

Specific Hazards: Flammable liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.[5][8] Containers may explode when heated.[5][8] Combustion products include carbon monoxide, carbon dioxide, and hydrogen bromide.[5][6]

-

Firefighting Instructions: Alert the fire brigade. Wear self-contained breathing apparatus and full protective gear.[5][6] For large fires, consider evacuation of the surrounding area.[6]

Accidental Release Measures

-

Evacuate personnel from the area and move upwind.[6]

-

Wear appropriate personal protective equipment, including respiratory protection.[6]

-

Absorb the spill with inert material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust) and place it in a suitable, closed container for disposal.[5][8]

-

Use spark-proof tools and explosion-proof equipment during cleanup.[5][8]

-

Prevent spillage from entering drains or waterways.[6]

Disposal Considerations

Dispose of this compound and its container as hazardous waste.[6] All waste disposal must be handled in accordance with local, state, and federal regulations.[6] This may involve incineration in a licensed facility after admixture with a suitable combustible material or burial in a specifically licensed landfill.[6] Do not allow wash water from cleaning or process equipment to enter drains.[6]

Experimental Protocols: Representative N-Alkylation of an Amine

This compound is a primary alkyl halide and is an excellent substrate for SN2 reactions. A common application is the N-alkylation of primary or secondary amines to form the corresponding substituted amines. The following is a representative protocol for the N-alkylation of aniline (B41778), adapted from procedures for similar alkyl halides.

Reaction: this compound + Aniline → N-(Cyclohexylmethyl)aniline

Materials:

-

This compound

-

Aniline

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Hexane

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve aniline (1.0 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous DMF.

-

Addition of Alkyl Halide: Add this compound (1.1 equivalents) dropwise to the stirred mixture at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash them sequentially with water and then with brine.

-